(3-Methylcyclohexyl)methanamine
Overview
Description
(3-Methylcyclohexyl)methanamine: is an organic compound with the molecular formula C8H17N. It is a cyclic amine derived from 3-Methylcyclohexanone through a reductive amination reaction. This compound is used in various scientific research applications, including the synthesis of pharmaceuticals and crop protection products.
Scientific Research Applications
(3-Methylcyclohexyl)methanamine has various applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and as a reagent for the synthesis of chiral molecules.
Biology: Utilized in the study of biological pathways and enzyme interactions.
Medicine: Employed in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Used in the production of crop protection products and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine is known to exert its antibacterial effects through the production of formaldehyde, which can disrupt various biochemical pathways in bacteria .
Pharmacokinetics
Methenamine is known to produce antibacterial activity in the urine within 1/2 hour of ingestion of a 1-gram dose .
Action Environment
The action of (3-Methylcyclohexyl)methanamine may be influenced by environmental factors such as pH, as is the case with methenamine . The antibacterial properties of methenamine are only active in a more acidic environment (pH<6) .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methylcyclohexyl)methanamine is synthesized through a reductive amination reaction of 3-Methylcyclohexanone with ammonium formate in the presence of a catalyst such as Raney Nickel. The reaction is carried out at room temperature, and the yield of the product is high.
Industrial Production Methods: Industrial production methods for this compound typically involve the same reductive amination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3-Methylcyclohexyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagents used.
Comparison with Similar Compounds
- 1-(1-Methylcyclohexyl)methanamine
- 2-(Methylcyclohexyl)methanamine
- 4-(Methylcyclohexyl)methanamine
Comparison: (3-Methylcyclohexyl)methanamine is unique due to its specific position of the methyl group on the cyclohexane ring. This positional difference can lead to variations in chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
(3-methylcyclohexyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFYDXLBKBKNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34147-55-2 | |
Record name | (3-methylcyclohexyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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